N-cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group, a furan-methylamino moiety, and a carboxamide functional group. The cyclopropyl group enhances metabolic stability, while the furan component contributes to π-π stacking interactions in biological targets, making this compound a promising candidate for drug discovery .
Properties
IUPAC Name |
N-cyclopropyl-2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-11(12(17)16-9-4-5-9)19-13(15-8)14-7-10-3-2-6-18-10/h2-3,6,9H,4-5,7H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGPJAJGVYFVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylamine with furan-2-carbaldehyde to form an intermediate Schiff base, which is then cyclized with 2-aminothiazole under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its hybrid structure combining thiazole, cyclopropyl, and furan motifs. Below is a comparative analysis with structurally or functionally related compounds:
Key Findings:
Cyclopropyl vs. Cyclohexene : The cyclopropyl group in the target compound improves metabolic stability and bioavailability compared to bulkier cyclohexene derivatives, which exhibit reduced membrane permeability .
Thiazole vs. Thiadiazole : Thiazole derivatives generally show higher antimicrobial activity than thiadiazoles due to enhanced hydrogen-bonding capacity with bacterial enzymes .
Furan Contribution: The furan-methylamino group in the target compound enables stronger interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450), a feature absent in phenyl or pyrrolidine analogs .
Hybrid Structures : Compounds combining cyclopropyl and heterocycles (e.g., thiazole, furan) demonstrate broader activity spectra than simpler derivatives, as seen in antitumor assays .
Biological Activity
N-cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The structural characteristics include:
- Cyclopropyl group : Enhances lipophilicity and may improve membrane permeability.
- Furan moiety : Contributes to the compound's interaction with biological targets.
- Amine and carboxamide functionalities : Potential sites for hydrogen bonding with biomolecules.
Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with structural similarities to this compound demonstrate:
- IC50 values : Indicative of their potency against specific cancer types.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| Compound B | U251 (human glioblastoma) | 23.30 ± 0.35 |
The presence of electron-donating groups, such as methyl or methoxy, at strategic positions on the thiazole or phenyl rings has been correlated with increased antitumor activity.
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored through various assays. Thiazole derivatives are frequently evaluated for their ability to inhibit bacterial growth:
- Mechanism of Action : Compounds may disrupt bacterial cell membranes or inhibit essential enzymes.
A study on related thiazole compounds indicated that modifications to the side chains can significantly enhance their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent response with notable cytotoxicity observed at concentrations above 10 µM. Molecular docking studies suggested that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of thiazole derivatives similar to this compound. The results showed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclopropyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide, and how is purity ensured?
- Synthetic Routes : The compound is synthesized via multi-step reactions, often starting with the formation of the thiazole core. For example, cyclocondensation of thiourea derivatives with α-haloketones is a common method. Key steps include introducing the cyclopropyl group via nucleophilic substitution and coupling the furan-2-ylmethylamine moiety using carbodiimide-mediated amidation .
- Purity Assurance : Purity is confirmed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Melting point analysis and spectral data (¹H/¹³C NMR, IR) are critical for structural validation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Provides detailed information on proton environments and carbon frameworks, confirming substitutions on the thiazole ring and cyclopropyl group .
- IR Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, ensuring the absence of undesired byproducts .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., anticancer vs. antimicrobial) be resolved?
- Mechanistic Studies : Use target-specific assays (e.g., kinase inhibition for anticancer activity or bacterial growth inhibition for antimicrobial effects) to clarify primary modes of action. Contradictions may arise from differences in assay conditions (e.g., pH, solvent) or cell line specificity .
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing furan with thiophene) to isolate contributions of specific functional groups to activity .
Q. What strategies optimize the synthesis yield while minimizing side reactions?
- Reaction Optimization :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for cyclization steps .
- Catalyst Use : Triethylamine or DMAP improves amidation efficiency by scavenging HCl .
- Temperature Control : Reflux conditions (80–100°C) for cyclocondensation steps reduce side-product formation .
Q. How does the cyclopropyl group influence the compound’s pharmacokinetic properties?
- Metabolic Stability : The cyclopropyl moiety reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vivo .
- Lipophilicity : Increases logP values, improving membrane permeability but potentially reducing aqueous solubility. Computational modeling (e.g., QSAR) can predict trade-offs .
Methodological Challenges
Q. What experimental designs are recommended for studying the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins like kinases or receptors .
- X-ray Crystallography : Resolves 3D binding modes, guiding rational drug design (e.g., co-crystallization with target enzymes) .
- In Silico Docking : Uses software (e.g., AutoDock) to predict binding poses before wet-lab validation .
Q. How can researchers address discrepancies in reported melting points or spectral data?
- Reproducibility Checks : Standardize solvent systems (e.g., DMSO-d6 for NMR) and crystallization protocols .
- Impurity Profiling : LC-MS/MS identifies trace contaminants (e.g., unreacted starting materials) that alter physical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
